2-(4-Fluorobenzylsulfonyl)Acetamidoxime
2-(4-Fluorobenzylsulfonyl)Acetamidoxime
Brand Name:
Vulcanchem
CAS No.:
175276-85-4
VCID:
VC20939483
InChI:
InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12)
SMILES:
C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F
Molecular Formula:
C9H11FN2O3S
Molecular Weight:
246.26 g/mol
2-(4-Fluorobenzylsulfonyl)Acetamidoxime
CAS No.: 175276-85-4
Cat. No.: VC20939483
Molecular Formula: C9H11FN2O3S
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175276-85-4 |
|---|---|
| Molecular Formula | C9H11FN2O3S |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12) |
| Standard InChI Key | AVDGZDWBPJLTHN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CS(=O)(=O)C/C(=N\O)/N)F |
| SMILES | C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F |
| Canonical SMILES | C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator